molecular formula C7H4FN3O3 B12329302 4-Fluoro-3-hydroxy-6-nitroindazole

4-Fluoro-3-hydroxy-6-nitroindazole

Cat. No.: B12329302
M. Wt: 197.12 g/mol
InChI Key: FEWVKDDURYIMQA-UHFFFAOYSA-N
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Description

4-Fluoro-3-hydroxy-6-nitroindazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine, hydroxyl, and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-hydroxy-6-nitroindazole typically involves the nitration of fluorinated indazole derivatives. One common method is the electrophilic nitration of 4-fluoroindazole, followed by hydrolysis to introduce the hydroxyl group. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-hydroxy-6-nitroindazole undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Scientific Research Applications

4-Fluoro-3-hydroxy-6-nitroindazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3-hydroxy-6-nitroindazole involves its interaction with specific molecular targets. One of the primary targets is nitric oxide synthase, where the compound acts as an inhibitor. By binding to the active site of the enzyme, it prevents the production of nitric oxide, a key signaling molecule involved in various physiological processes. This inhibition can lead to anti-inflammatory and neuroprotective effects .

Comparison with Similar Compounds

  • 4-Fluoro-3-hydroxy-6-nitrobenzofuroxan
  • 4-Fluoro-3-hydroxy-6-nitrobenzimidazole
  • 4-Fluoro-3-hydroxy-6-nitrobenzoxazole

Comparison: 4-Fluoro-3-hydroxy-6-nitroindazole is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. The presence of the fluorine atom enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H4FN3O3

Molecular Weight

197.12 g/mol

IUPAC Name

4-fluoro-6-nitro-2,3a-dihydroindazol-3-one

InChI

InChI=1S/C7H4FN3O3/c8-4-1-3(11(13)14)2-5-6(4)7(12)10-9-5/h1-2,6H,(H,10,12)

InChI Key

FEWVKDDURYIMQA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2C1=NNC2=O)F)[N+](=O)[O-]

Origin of Product

United States

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